molecular formula C22H19N3O3S2 B2793379 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260906-00-0

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2793379
CAS No.: 1260906-00-0
M. Wt: 437.53
InChI Key: IXDWVFZBOIJRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19N3O3S2 and its molecular weight is 437.53. The purity is usually 95%.
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Biological Activity

The compound 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a synthetic derivative that incorporates indole and thiophene moieties. This structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a complex arrangement of heterocycles, which often correlate with diverse biological activities. The presence of indole and thiophene rings is significant as these structures are known for their pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing indole and thieno[3,2-d]pyrimidine frameworks exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast), A549 (lung), and HeLa (cervical) cells. The IC50 values for these activities ranged from 0.21 to 0.68 μM, indicating potent activity compared to standard chemotherapeutics like colchicine .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antibacterial and Antifungal Properties : In studies assessing antibacterial activity against E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus, the compound demonstrated significant inhibition with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . Additionally, antifungal tests against Candida albicans showed effective results using the disc diffusion method.
MicrobeMIC (μg/ml)Standard Drug
E. coli50Ampicillin
Pseudomonas aeruginosa100Ampicillin
Candida albicans100Griseofulvin

Study 1: Indole Derivatives in Oncology

A study published in MDPI highlighted the synthesis of various indole derivatives, including compounds similar to the target molecule. These derivatives were tested for antiproliferative effects against multiple cancer cell lines and exhibited significant activity due to their structural characteristics .

Study 2: Thiophene Derivatives

Research on thiophene-containing compounds revealed that they possess anti-inflammatory and antimicrobial properties. Compounds similar to our target showed efficacy against bacterial strains and were evaluated using both broth dilution and agar diffusion methods .

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N3O3S2/c26-19(23-10-7-15-4-1-2-6-17(15)23)14-25-18-9-13-30-20(18)21(27)24(22(25)28)11-8-16-5-3-12-29-16/h1-6,9,12-13,20H,7-8,10-11,14H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYIHPXJOIRFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C[N+]3=C4C=CSC4C(=O)N(C3=O)CCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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